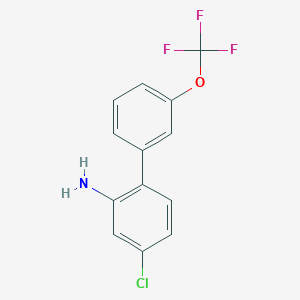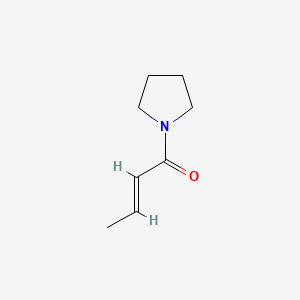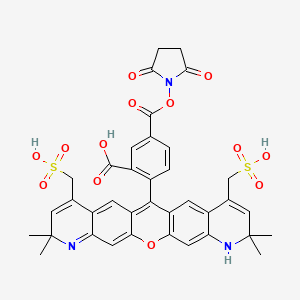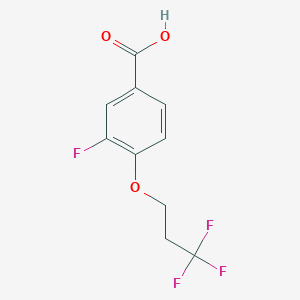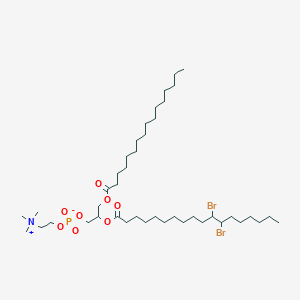
1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid compound. It consists of a glycerol backbone esterified with palmitic acid at the sn-1 position and 11,12-dibromostearic acid at the sn-2 position, with a phosphocholine head group at the sn-3 position. This compound is often used in biochemical and biophysical research due to its unique properties, including its brominated fatty acid chains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with palmitic acid and 11,12-dibromostearic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process. The phosphocholine head group is then introduced through a phosphorylation reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The brominated fatty acid chains can be oxidized under specific conditions.
Reduction: The bromine atoms can be reduced to form different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of brominated fatty acid oxides, while reduction can yield debrominated derivatives .
Applications De Recherche Scientifique
1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine has several scientific research applications:
Chemistry: Used in studies of lipid bilayer dynamics and membrane protein interactions.
Biology: Employed in experiments involving phospholipid vesicles and liposome formation.
Medicine: Investigated for its potential role in drug delivery systems and as a model compound for studying lipid metabolism.
Industry: Utilized in the development of specialized lipid-based products and formulations
Mécanisme D'action
The mechanism of action of 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it can influence membrane properties and protein interactions. The brominated fatty acid chains can affect the fluidity and permeability of the membrane, while the phosphocholine head group interacts with other membrane components. These interactions can modulate the activity of membrane-bound proteins and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine: Similar structure but lacks bromination.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains an unsaturated fatty acid chain instead of a brominated one.
1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine: Different fatty acid composition
Uniqueness
1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is unique due to its brominated fatty acid chains, which confer distinct chemical and physical properties. These properties make it valuable for specific research applications, particularly those involving membrane dynamics and protein-lipid interactions .
Propriétés
IUPAC Name |
[2-(11,12-dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82Br2NO8P/c1-6-8-10-12-13-14-15-16-17-18-21-24-28-32-41(46)50-36-38(37-52-54(48,49)51-35-34-45(3,4)5)53-42(47)33-29-25-22-19-20-23-27-31-40(44)39(43)30-26-11-9-7-2/h38-40H,6-37H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQPFPFIGLVSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC(C(CCCCCC)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82Br2NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


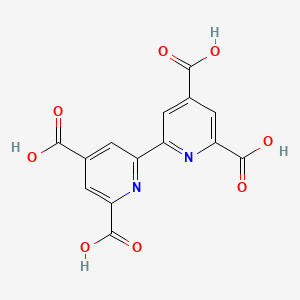
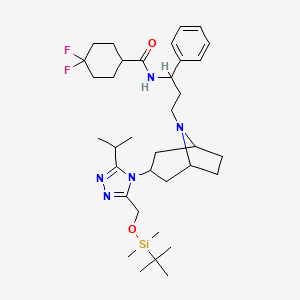


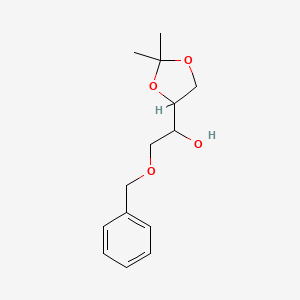
![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
![5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)
![3-[(Diethylamino)methyl]benzoic acid](/img/structure/B15091901.png)
